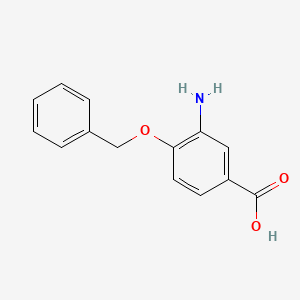
Methyl 6-aminopyrimidine-4-carboxylate
Overview
Description
“Methyl 6-aminopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 6-aminopyrimidine-4-carboxylate” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a methyl group and a carboxylate group .
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 6-aminopyrimidine-4-carboxylate” are not detailed in the retrieved sources .
Physical And Chemical Properties Analysis
“Methyl 6-aminopyrimidine-4-carboxylate” is stored at room temperature . The compound is shipped at room temperature .
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Methyl 6-aminopyrimidine-4-carboxylate derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds can be designed to target specific pathways involved in neurodegenerative diseases, ischemic stroke, and traumatic brain injury. For instance, triazole-pyrimidine hybrids have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, which are key factors in neuroinflammation .
Anticancer Activity
The cytotoxicity and antiproliferative activity of Methyl 6-aminopyrimidine-4-carboxylate derivatives against various cancer cell lines, including breast cancer cells, have been explored. These compounds can be optimized for enhanced selectivity and potency against cancer cells, potentially leading to new therapeutic options for cancer treatment .
Bicyclic [6 + 6] Systems
Pyrimidine derivatives are integral to the chemistry of bicyclic [6 + 6] systems, which have significant biological relevance. The study of these systems can lead to the development of novel compounds with unique structural and functional properties, useful in various fields of medicinal chemistry .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 6-aminopyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSUGGQRGURMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620741 | |
| Record name | Methyl 6-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminopyrimidine-4-carboxylate | |
CAS RN |
77817-12-0 | |
| Record name | Methyl 6-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)
